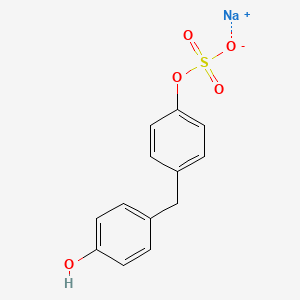Bisphenol F Monosulfate Sodium Salt
CAS No.:
Cat. No.: VC17979042
Molecular Formula: C13H11NaO5S
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11NaO5S |
|---|---|
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |
| Standard InChI | InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |
| Standard InChI Key | SLTUHBZGAKLROW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Bisphenol F Monosulfate Sodium Salt is systematically named sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate. Its structure features a central methylene bridge connecting two phenolic rings, with one hydroxyl group sulfated and neutralized by a sodium ion. The canonical SMILES representation confirms this arrangement . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses validate the structure, with spectral data aligning with theoretical predictions .
Physicochemical Profile
The compound exhibits limited solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and requires storage at -20°C under hygroscopic conditions to prevent degradation . Key properties include:
-
Molecular weight: 302.28 g/mol
These attributes necessitate careful handling protocols, including the use of protective gloves and eye protection, as the compound is classified as a skin and eye irritant.
Synthesis and Analytical Detection
Synthetic Pathways
Bisphenol F Monosulfate Sodium Salt is synthesized via sulfation of BPF using sulfotransferase enzymes or chemical sulfating agents, followed by sodium salt formation. Industrial production typically yields batches with 95% purity, as verified by elemental analysis and high-performance liquid chromatography (HPLC) .
Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting this metabolite in biological samples. A validated method employing a column (75 mm × 2.1 mm, 3.0 μm) and negative ionization achieved a limit of quantification (LOQ) of 0.25 ng/mL . Key parameters include:
| Parameter | Specification |
|---|---|
| Column | Atlantis T3 |
| Ionization mode | Atmospheric pressure chemical (APCI−) |
| Linear range | 0.2–300 ng/mL |
| Recovery | 85–104% |
This method successfully quantified BPF Monosulfate in 26% of human urine samples, demonstrating its utility in exposure assessment .
Toxicological and Metabolic Insights
Human Biomonitoring
A cohort study of lactating women detected BPF Monosulfate in 26% of urine samples, with concentrations up to 39 ng/mL . This correlates with dietary and environmental BPF exposure, particularly from epoxy resins and thermal paper. The metabolite’s urinary excretion half-life is estimated at 6–8 hours, mirroring BPF’s rapid metabolism .
Regulatory and Environmental Considerations
Regulatory Status
No specific regulations govern Bisphenol F Monosulfate Sodium Salt, though its presence in consumer products is restricted under broader bisphenol regulations. The European Chemicals Agency (ECHA) classifies BPF as a Substance of Very High Concern (SVHC), necessitating stringent controls on its metabolites.
Environmental Persistence
Future Research Directions
-
Toxicokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.
-
Advanced Detection Methods: Develop immunoassays for high-throughput screening in epidemiological studies.
-
Ecotoxicology: Investigate impacts on aquatic organisms and soil microbiota.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume